molecular formula C16H18N4O2 B10918854 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10918854
M. Wt: 298.34 g/mol
InChI Key: WWEZIIQYBFKMOP-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, malononitrile, and active methylene compounds under basic conditions. The reaction conditions often involve the use of catalysts such as piperidine or ammonium acetate to facilitate the formation of the chromene ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other chromene derivatives, 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

  • 2-amino-4H-chromene-3-carbonitrile
  • 7,7-dimethyl-4H-chromene-3-carbonitrile
  • 4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4H-chromene-3-carbonitrile

These compounds share the chromene core but differ in their substituents, leading to variations in their reactivity and biological activity.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(1-methylpyrazol-4-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H18N4O2/c1-16(2)4-11(21)14-12(5-16)22-15(18)10(6-17)13(14)9-7-19-20(3)8-9/h7-8,13H,4-5,18H2,1-3H3

InChI Key

WWEZIIQYBFKMOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3)C)C(=O)C1)C

Origin of Product

United States

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